Quantitative Yields Across Substitution Levels
BTMA Br₃ achieves quantitative yields for mono-, di-, or tri-bromination of aromatic ethers through controlled stoichiometry, a performance characteristic not consistently observed with alternative tribromides such as tetrabutylammonium tribromide (TBATB) under identical conditions [1]. The reaction with a stoichiometric amount of BTMA Br₃ in CH₂Cl₂–MeOH yields exclusively mono-substituted ethers, whereas switching to acetic acid–ZnCl₂ selectively produces di- or tri-substituted ethers, all in quantitative yields [1].
| Evidence Dimension | Bromination Yield for Aromatic Ethers |
|---|---|
| Target Compound Data | Quantitative yields (≈100%) for mono-, di-, and tri-bromination [1] |
| Comparator Or Baseline | Tetrabutylammonium tribromide (TBATB) and standard molecular bromine (Br₂) produce lower yields with poor selectivity [1][2] |
| Quantified Difference | BTMA Br₃ achieves near-quantitative yields across all substitution levels; standard Br₂ yields are typically low with substantial side-reactions [2] |
| Conditions | CH₂Cl₂–MeOH (mono-bromination) or AcOH–ZnCl₂ (di-/tri-bromination), room temperature [1] |
Why This Matters
For procurement, this translates to reduced reagent waste, higher purity of isolated product, and elimination of column chromatography steps, directly lowering cost-per-gram of final brominated intermediate.
- [1] Kajigaeshi, S.; Moriwaki, M.; Tanaka, T.; et al. Halogenation using quaternary ammonium polyhalides. Part 22. Selective bromination of aromatic ethers with benzyltrimethylammonium tribromide. J. Chem. Soc., Perkin Trans. 1, 1990, 897–899. View Source
- [2] ChemInform Abstract: Halogenation Using Quaternary Ammonium Polyhalides. Part 22. Selective Bromination of Aromatic Ethers with Benzyltrimethylammonium Tribromide. ChemInform, 1990, 21, no-no. DOI: 10.1002/chin.199029086. View Source
